Ethyl 6,7-dihydro-5H-pyrazolo[5,1-B][1,3]oxazine-3-carboxylate
Overview
Description
Ethyl 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate is a chemical compound with the molecular formula C9H12N2O3 . It has an average mass of 196.203 Da and a monoisotopic mass of 196.084793 Da .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of ethyl 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate involves the reaction of ethyl 5-hydroxy-1H-pyrazole-3-carboxylate with 1,3-dibromopropane in the presence of potassium carbonate . The reaction is carried out in acetonitrile and refluxed for 16 hours .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12N2O3/c1-2-13-9(12)7-6-8-11(10-7)4-3-5-14-8/h6H,2-5H2,1H3 . This indicates the presence of an ethyl group (C2H5), a pyrazolo[5,1-b][1,3]oxazine ring, and a carboxylate group (COO) in the molecule.Scientific Research Applications
Chemical Synthesis and Reactions
Unexpected Reactions and Mechanisms : Ethyl 4-(Chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates, a related compound, demonstrated unexpected reactions with thiourea, involving ANRORC rearrangement and N-formylation, as elucidated through HPLC/MS analysis (Ledenyova et al., 2018).
Synthesis of Related Heterocyclic Systems : Research involving Ethyl 7-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-aryl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, a similar compound, showed its conversion into various heterocyclic systems exhibiting biocidal properties against bacteria and fungi (Youssef et al., 2011).
Novel Synthesis Methods : Research on Ethyl 3-tert-butyl-4-oxo-7-X-4,6-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carboxylates revealed new synthesis methods for halo-substituted pyrazolo[5,1-c][1,2,4]triazines, expanding the chemical understanding of these compounds (Ivanov et al., 2017).
Biological Activity and Applications
Potential Inhibitory Activities : A patent application related to 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine derivatives discussed their role as inhibitors of PDE-4 isozymes, particularly PDE-4B, suggesting potential applications in treating CNS, metabolic, autoimmune, and inflammatory diseases (Abdel-Magid, 2017).
Anticancer Activities : Research on derivatives of 3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-d][1,3]oxazin-4-one, a structurally related compound, indicated significant antitumor activity against the MCF-7 human breast adenocarcinoma cell line, highlighting the potential of these compounds in cancer treatment (Abdellatif et al., 2014).
Safety and Hazards
The safety information for this compound indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
Mechanism of Action
Target of Action
The primary targets of Ethyl 6,7-dihydro-5H-pyrazolo[5,1-B][1,3]oxazine-3-carboxylate are currently unknown
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . . These properties suggest that the compound has good bioavailability.
Properties
IUPAC Name |
ethyl 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-2-13-9(12)7-6-10-11-4-3-5-14-8(7)11/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDUKEBCPQBJDFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N(CCCO2)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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